molecular formula C7H6N4 B6237599 pyrido[4,3-d]pyrimidin-5-amine CAS No. 1314916-10-3

pyrido[4,3-d]pyrimidin-5-amine

Cat. No.: B6237599
CAS No.: 1314916-10-3
M. Wt: 146.1
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrido[4,3-d]pyrimidin-5-amine is a heterocyclic compound that belongs to the class of pyridopyrimidines. These compounds are characterized by a fused ring system consisting of a pyridine ring and a pyrimidine ring. This compound has garnered significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrido[4,3-d]pyrimidin-5-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions. This reaction leads to the formation of pyrido[4,3-d]pyrimidin-5-one derivatives, which can then be converted to this compound through further chemical modifications .

Another approach involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at high temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions used in industrial settings can vary depending on the desired scale and application of the compound.

Chemical Reactions Analysis

Types of Reactions

Pyrido[4,3-d]pyrimidin-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert this compound to its reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce different substituents onto the this compound scaffold.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and aryl halides can be used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrido[4,3-d]pyrimidin-5-one derivatives, while substitution reactions can produce various substituted pyrido[4,3-d]pyrimidin-5-amines.

Scientific Research Applications

Pyrido[4,3-d]pyrimidin-5-amine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and antiproliferative effects.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases, such as cancer and inflammatory conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of pyrido[4,3-d]pyrimidin-5-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Pyrido[2,3-d]pyrimidin-5-one: Known for its antiproliferative activity.

    Pyrido[3,4-d]pyrimidin-7-one: Studied as a tyrosine kinase inhibitor.

    Pyrido[3,2-d]pyrimidin-5-amine: Investigated for its potential as a cyclin-dependent kinase inhibitor.

Uniqueness

Pyrido[4,3-d]pyrimidin-5-amine is unique due to its specific ring fusion pattern and the presence of an amine group at the 5-position. This structural feature contributes to its distinct chemical reactivity and biological activity compared to other pyridopyrimidine derivatives .

Properties

CAS No.

1314916-10-3

Molecular Formula

C7H6N4

Molecular Weight

146.1

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.